4-Amino-3-cycloheptylbutanoic acid
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Overview
Description
4-Amino-3-cycloheptylbutanoic acid is an organic compound that belongs to the class of amino acids It features a unique structure with a cycloheptyl ring attached to the butanoic acid backbone, making it distinct from more common amino acids
Preparation Methods
The synthesis of 4-Amino-3-cycloheptylbutanoic acid can be achieved through several routes. One common method involves the amination of alpha-bromocarboxylic acids, where the bromoacid is prepared from carboxylic acids by reaction with bromine and phosphorus tribromide . Another approach is the Strecker synthesis, which involves the reaction of an aldehyde with cyanide in the presence of ammonia to yield an alpha-aminonitrile, which is subsequently hydrolyzed to give the desired amino acid . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-Amino-3-cycloheptylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
4-Amino-3-cycloheptylbutanoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying protein interactions and enzyme activity.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing molecules that target specific biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism by which 4-Amino-3-cycloheptylbutanoic acid exerts its effects involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Amino-3-cycloheptylbutanoic acid can be compared with other similar compounds, such as:
4-Amino-3-cyclohexylbutanoic acid: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.
4-Amino-3-cyclopentylbutanoic acid: Features a cyclopentyl ring, making it smaller and potentially less sterically hindered.
4-Amino-3-phenylbutanoic acid: Contains a phenyl ring, which introduces aromaticity and different electronic properties. The uniqueness of this compound lies in its cycloheptyl ring, which may confer distinct steric and electronic effects compared to its analogs.
Properties
Molecular Formula |
C11H21NO2 |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
4-amino-3-cycloheptylbutanoic acid |
InChI |
InChI=1S/C11H21NO2/c12-8-10(7-11(13)14)9-5-3-1-2-4-6-9/h9-10H,1-8,12H2,(H,13,14) |
InChI Key |
RLEOSWLJODDSMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C(CC(=O)O)CN |
Origin of Product |
United States |
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